Zeta-cypermethrin

Descripción general

Descripción

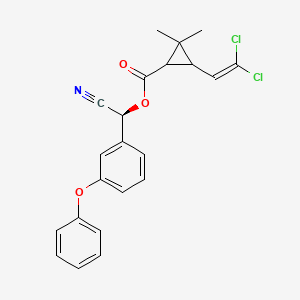

Zeta-cypermethrin is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a dichloroethenyl group attached to a dimethylcyclopropane carboxylate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Zeta-cypermethrin typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanide ions under controlled conditions.

Attachment of the phenoxyphenyl group: This step involves the reaction of a phenoxyphenyl derivative with the intermediate compound.

Incorporation of the dichloroethenyl group: This is typically done through a halogenation reaction, where chlorine atoms are introduced to the ethylene group.

Cyclopropanation: The final step involves the formation of the cyclopropane ring, which is achieved through a cyclization reaction under specific conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

Zeta-cypermethrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or phenoxyphenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Agricultural Applications

Zeta-cypermethrin is primarily employed in agriculture to manage a variety of pests affecting crops. Its effectiveness against insects such as aphids, beetles, and caterpillars makes it a popular choice among farmers.

- Crop Protection : this compound is used on various crops, including cotton, vegetables, and fruit trees. It acts through contact and ingestion, disrupting the nervous system of target pests.

- Pesticide Residue Management : Regulatory bodies monitor this compound levels in food products to ensure safety for consumers. The Joint FAO/WHO Meeting on Pesticide Residues has evaluated its residue limits and established acceptable daily intake levels based on comprehensive dietary exposure assessments .

Toxicological Evaluations

Toxicological studies have assessed the safety profile of this compound for humans and non-target organisms. Key findings include:

- Acute Toxicity : Studies have shown that this compound exhibits low to moderate acute oral toxicity in mammals. The LD50 values indicate that it is less toxic than some other pyrethroids, but caution is advised due to potential neurotoxic effects .

- Neurotoxicity : Research indicates that this compound has a higher neurotoxic potential compared to other isomers of cypermethrin, particularly due to its stereochemical configuration. This has implications for both human health risk assessments and environmental safety .

Case Study 1: Human Poisoning Incident

A notable case involved an 18-year-old male who ingested a significant amount of a cypermethrin-based insecticide. Symptoms included prolonged bradycardia and gastrointestinal distress. The case highlights the acute effects of this compound exposure and the importance of immediate medical intervention .

Case Study 2: Inhalation Exposure

Another case reported a patient experiencing diffuse alveolar hemorrhage following inhalation of this compound while spraying his garden without protective gear. The patient presented with severe respiratory symptoms and required intensive care treatment. This incident underscores the risks associated with improper handling of pesticides .

Regulatory Considerations

This compound is subject to strict regulatory oversight to mitigate risks associated with its use:

- Safety Assessments : Regulatory agencies like the Environmental Protection Agency (EPA) conduct extensive reviews of toxicological data to establish safe usage guidelines and tolerances for pesticide residues in food products .

- Public Health Concerns : Ongoing evaluations focus on potential long-term effects, including developmental neurotoxicity, with findings indicating no significant risk at established exposure levels .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Agricultural Use | Effective against various pests; monitored for residues |

| Toxicological Profile | Low to moderate acute toxicity; notable neurotoxic effects |

| Case Studies | Documented human poisoning incidents; inhalation risks |

| Regulatory Oversight | Strict safety assessments; established tolerance levels |

Mecanismo De Acción

The mechanism of action of Zeta-cypermethrin involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Zeta-cypermethrin can be compared with other similar compounds, such as:

Dichlorodiphenyltrichloroethane (DDT): Both compounds contain dichloroethenyl groups, but DDT is primarily known for its insecticidal properties.

Cypermethrin: Another synthetic pyrethroid with similar structural features, used as an insecticide.

Permethrin: Similar to cypermethrin, used in agriculture and public health for pest control.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Zeta-cypermethrin is a synthetic pyrethroid insecticide, widely used in agriculture and pest control due to its effectiveness against a variety of pests. Understanding its biological activity is crucial for assessing its environmental impact, human health risks, and efficacy as a pesticide.

This compound belongs to the class of pyrethroids, which are characterized by their ability to disrupt the normal functioning of sodium channels in neurons. This disruption leads to prolonged depolarization of the neuronal membrane, resulting in hyperexcitability and eventual paralysis of the target pests. The specific binding of this compound to voltage-gated sodium channels (VGSC) is key to its insecticidal action, as it alters the kinetics of these channels, prolonging their open state and causing repetitive neuronal firing .

Acute Toxicity

The acute toxicity of this compound varies across species. In laboratory studies, it has shown an oral LD50 (lethal dose for 50% of the population) ranging from 86 to 367 mg/kg body weight in rats . Comparatively, cypermethrin has a broader range with LD50 values between 160 and >3000 mg/kg, indicating that this compound may pose a higher risk than some other forms .

| Compound | LD50 (mg/kg) |

|---|---|

| This compound | 86 - 367 |

| Cypermethrin | 160 - >3000 |

Neurotoxicity

This compound exhibits neurotoxic effects primarily through its interaction with VGSCs. Studies have documented symptoms such as tremors, ataxia, and gait abnormalities following exposure. These effects are particularly pronounced in cases of acute poisoning, where symptoms can manifest within hours post-exposure .

Genotoxicity and Carcinogenicity

Research indicates that this compound does not exhibit significant genotoxicity or carcinogenic potential. In vitro and in vivo studies have shown negative results for mutagenicity tests, suggesting that it is unlikely to pose a carcinogenic risk to humans . However, there are concerns regarding its developmental and reproductive toxicity, necessitating further investigation into long-term exposure effects.

Environmental Impact

This compound is known to persist in the environment, particularly in aquatic systems. Studies have shown varying concentrations in surface waters, raising concerns about its ecological impact. Its use has been linked to adverse effects on non-target organisms, including aquatic life .

Case Studies

- Human Poisoning Incident : A case study reported an 18-year-old male who ingested a significant quantity of cypermethrin (25% concentration). Symptoms included bradycardia and gastrointestinal distress. Treatment involved monitoring and administration of atropine to manage heart rate abnormalities .

- Household Exposure : Another case involved a toddler exposed to household insecticides containing this compound. Urine samples revealed metabolite concentrations consistent with levels observed in larger populations, highlighting potential risks associated with domestic use .

Propiedades

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-QPIRBTGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(C1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274167 | |

| Record name | zeta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] | |

| Record name | alpha-Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C @ 0.07 mm Hg | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C)., Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol., In water, 0.01 mg/l @ 25 °C. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 g/ml @ 20 °C | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000017 [mmHg], 1.73X10-5 mm Hg @ 20 °C | |

| Record name | alpha-Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for ALPHACYPERMETHRIN (12 total), please visit the HSDB record page. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous yellowish brown semisolid mass., Colorless crystals | |

CAS No. |

1315501-18-8, 67375-30-8 | |

| Record name | zeta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

78-81 °C | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.